6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is a heterocyclic aromatic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 6-position, a methyl group at the 9-position, and a methylthio group at the 2-position of the purine ring. It is primarily studied for its potential applications in medicinal chemistry.
Source: The compound can be synthesized through various organic reactions, with significant research focusing on its synthesis and applications in nucleoside chemistry and drug development.
Classification: It falls under the category of purine derivatives, which are essential components in biochemistry, particularly in the synthesis of nucleotides and nucleic acids.
The synthesis of 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride typically involves multi-step organic reactions. One common approach is the chlorination of 9-methyl-2-(methylsulfanyl)-9H-purine using reagents such as thionyl chloride or phosphorus oxychloride. This reaction is usually performed under reflux conditions to facilitate the substitution reaction.
The molecular formula for 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is with a molecular weight of approximately 214.68 g/mol.
Property | Value |
---|---|
Molecular Formula | C7H7ClN4S |
Molecular Weight | 214.68 g/mol |
IUPAC Name | 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride |
InChI Key | RKEBFIJQZVMGKG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(N1)C(=NC(=N2)SC)Cl |
6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for compounds like 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride often involves interactions with biological targets such as enzymes or receptors in cellular pathways.
Physical property data may vary based on purity and synthesis methods used.
6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride has several applications in scientific research:
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2